

# (2,5-dioxopyrrolidin-1-yl) 2-phenylacetate molecular weight and formula

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## Compound of Interest

Compound Name: (2,5-dioxopyrrolidin-1-yl) 2-phenylacetate

Cat. No.: B1356513

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## Technical Guide: (2,5-dioxopyrrolidin-1-yl) 2-phenylacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties and a representative synthesis protocol for **(2,5-dioxopyrrolidin-1-yl) 2-phenylacetate**, an activated ester commonly utilized in bioconjugation and peptide synthesis.

## Compound Data

The key quantitative data for **(2,5-dioxopyrrolidin-1-yl) 2-phenylacetate** are summarized below.

Parameter	Value	Reference
Molecular Formula	C <sub>12</sub> H <sub>11</sub> NO <sub>4</sub>	[1][2][3]
Molecular Weight	233.22 g/mol	[1][2]
Monoisotopic Mass	233.06880783 Da	[2][3]
CAS Number	23776-85-4	[1][2]

# Synthesis Protocol: N-hydroxysuccinimide Esterification

This section details a standard laboratory procedure for the synthesis of **(2,5-dioxopyrrolidin-1-yl) 2-phenylacetate** from 2-phenylacetic acid and N-hydroxysuccinimide (NHS) using dicyclohexylcarbodiimide (DCC) as a coupling agent. This method is widely employed for the preparation of activated NHS-esters.<sup>[4]</sup>

## 2.1. Materials and Reagents

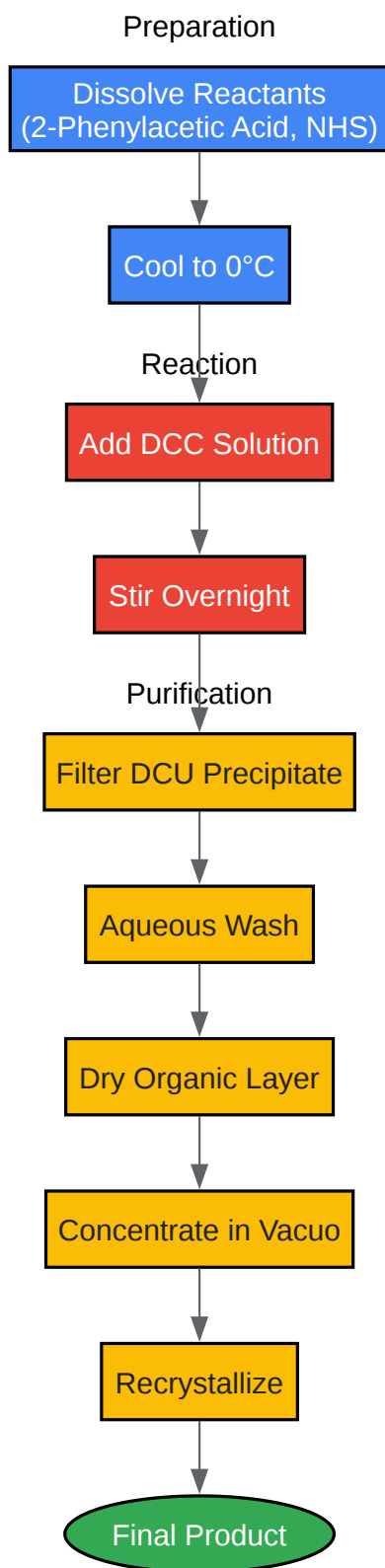
- 2-Phenylacetic acid
- N-Hydroxysuccinimide (NHS)
- N,N'-Dicyclohexylcarbodiimide (DCC)
- Ethyl acetate (anhydrous)
- Dichloromethane (DCM, anhydrous)
- Hexanes
- Magnesium sulfate (anhydrous)
- Argon or Nitrogen gas supply
- Standard laboratory glassware (round-bottom flasks, separatory funnel, etc.)
- Magnetic stirrer and stir bars
- Ice bath
- Rotary evaporator
- Filtration apparatus (e.g., Büchner funnel)

## 2.2. Experimental Procedure

- **Reaction Setup:** In a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-phenylacetic acid (1.0 eq) and N-hydroxysuccinimide (1.1 eq) in anhydrous ethyl acetate (approximately 50 mL).
- **Cooling:** Place the flask in an ice bath and stir the solution under an inert atmosphere (argon or nitrogen) for 15 minutes to cool it to 0°C.
- **Addition of Coupling Agent:** In a separate beaker, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in a minimal amount of anhydrous dichloromethane (approx. 10 mL). Add this solution dropwise to the cooled reaction mixture over 15-20 minutes using a dropping funnel.
- **Reaction:** Upon addition of DCC, a white precipitate of dicyclohexylurea (DCU) will begin to form. Allow the reaction to stir at 0°C for one hour, and then let it warm to room temperature and continue stirring overnight (approximately 16-18 hours).
- **Work-up and Purification:**
  - Filter off the dicyclohexylurea precipitate using a Büchner funnel and wash the solid with a small amount of cold ethyl acetate.
  - Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 5% sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).
  - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Recrystallization:** Recrystallize the resulting crude solid from an ethyl acetate/hexanes solvent system to yield pure **(2,5-dioxopyrrolidin-1-yl) 2-phenylacetate** as a white crystalline solid.
- **Characterization:** Confirm the identity and purity of the product using standard analytical techniques such as <sup>1</sup>H NMR, <sup>13</sup>C NMR, and mass spectrometry.

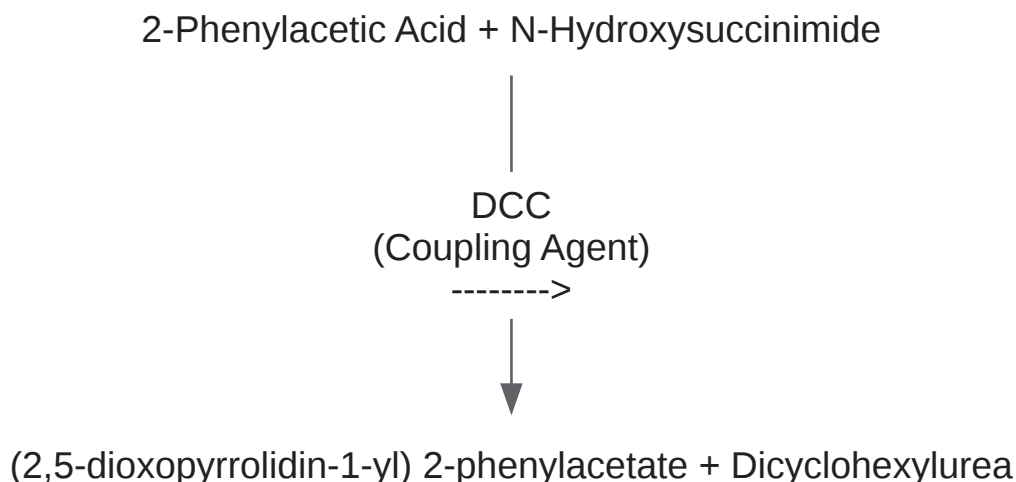
## Workflow and Pathway Diagrams

The following diagrams illustrate the logical flow of the synthesis and the general reaction pathway.



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Caption: Experimental workflow for the synthesis of **(2,5-dioxopyrrolidin-1-yl) 2-phenylacetate**.



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Caption: General reaction scheme for DCC-mediated esterification.

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